1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
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Overview
Description
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound known for its unique structural and chemical properties This compound features a pyridinium core substituted with phenyl groups and a carboxyphenyl moiety, paired with a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Substitution with Phenyl Groups:
Attachment of the Carboxyphenyl Group: The carboxyphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the pyridinium compound with tetrafluoroboric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinonoid structures.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropyridine compounds.
Scientific Research Applications
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium chloride
- 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium bromide
- 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium iodide
Uniqueness: 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts distinct solubility and stability properties compared to its halide counterparts. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzoic acid;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO2.BF4/c32-30(33)26-18-10-11-19-27(26)31-28(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-29(31)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWYCCNTVIGFR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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